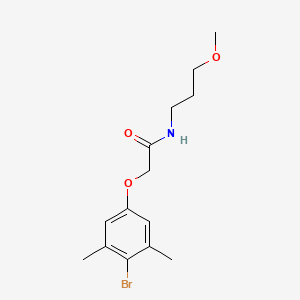
N~4~,N~4~'-1,2-ethanediylbis(N,N-diisopropylterephthalamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~,N~4~'-1,2-ethanediylbis(N,N-diisopropylterephthalamide), also known as EDTA-bis(terephthalamide) or EBT, is a chelating agent that has been widely used in scientific research. It is a symmetrical molecule with two identical N,N-diisopropylterephthalamide (DIP-T) units linked by an ethylenediamine bridge. EBT has a high affinity for metal ions, especially those with a high charge density, and can form stable complexes with them.
作用机制
The mechanism of action of EBT is based on its ability to chelate metal ions through the formation of coordinate covalent bonds. The two DIP-T units in EBT act as bidentate ligands, meaning they can bind to the metal ion through two donor atoms (nitrogen) simultaneously. The ethylenediamine bridge provides the necessary flexibility to accommodate different metal ion geometries and coordination numbers. The resulting metal-EBT complex is thermodynamically stable and can prevent the metal ion from reacting with other molecules or undergoing oxidation or reduction. The binding affinity of EBT for metal ions depends on the charge density, size, and coordination number of the metal ion, as well as the pH and ionic strength of the solution.
Biochemical and Physiological Effects:
EBT has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. EBT can chelate essential metal ions such as copper and zinc, which are involved in various enzymatic reactions and signaling pathways. Therefore, the use of EBT in biological systems should be carefully evaluated to avoid interfering with normal cellular functions. EBT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in certain pathological conditions.
实验室实验的优点和局限性
EBT has several advantages for lab experiments, such as its high selectivity and sensitivity for metal ions, its ease of synthesis and purification, and its compatibility with various analytical techniques. EBT can also be immobilized on solid supports such as silica gel or magnetic nanoparticles, which allows for easy separation and recycling of the metal-EBT complex. However, EBT also has some limitations, such as its relatively low binding affinity for certain metal ions, its sensitivity to pH and ionic strength, and its potential interference with biological processes.
未来方向
There are several future directions for the research and development of EBT. One area of interest is the design and synthesis of EBT derivatives with improved binding affinity, selectivity, and stability for specific metal ions. Another area is the application of EBT in biological systems, such as in the detection and quantification of metal ions in cells and tissues, or in the development of metal-based therapeutics. Furthermore, the combination of EBT with other functional groups or nanoparticles may lead to new applications in catalysis, imaging, and drug delivery. Finally, the exploration of the mechanism of action of EBT and its effects on biochemical and physiological processes may provide new insights into the role of metal ions in health and disease.
合成方法
EBT can be synthesized by the reaction of terephthalic acid with N,N-diisopropylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine to form the final product. The reaction can be carried out in various solvents such as dichloromethane, dimethylformamide, or N-methylpyrrolidone. The yield of EBT is typically around 50-60%, and the purity can be improved by recrystallization or column chromatography.
科学研究应用
EBT has been used in a wide range of scientific research applications, including metal ion detection, separation, and analysis, as well as in catalysis, drug delivery, and imaging. EBT can selectively bind to metal ions such as copper, zinc, iron, and nickel, and form stable complexes with them. This property has been exploited in various analytical techniques, such as fluorescence, UV-visible spectroscopy, and electrochemistry, for the detection and quantification of metal ions in biological and environmental samples. EBT has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling, oxidation, and reduction, to enhance the efficiency and selectivity of the reaction. In addition, EBT has been incorporated into nanoparticles and liposomes for drug delivery and imaging applications, due to its biocompatibility and stability.
属性
IUPAC Name |
1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]ethyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O4/c1-19(2)33(20(3)4)29(37)25-13-9-23(10-14-25)27(35)31-17-18-32-28(36)24-11-15-26(16-12-24)30(38)34(21(5)6)22(7)8/h9-16,19-22H,17-18H2,1-8H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTWUCVUPIAZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)


![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)



![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)